

Solubility of 3-Chloro-2,4-difluorobenzaldehyde in organic solvents

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Compound of Interest

Compound Name: 3-Chloro-2,4-difluorobenzaldehyde

Cat. No.: B148771

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An In-depth Technical Guide on the Solubility of **3-Chloro-2,4-difluorobenzaldehyde** in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Chloro-2,4-difluorobenzaldehyde**, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. Additionally, it summarizes key physicochemical properties and outlines a relevant synthetic pathway.

Physicochemical Properties of 3-Chloro-2,4-difluorobenzaldehyde

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that **3-Chloro-2,4-difluorobenzaldehyde**, a polar aromatic aldehyde, will exhibit higher solubility in polar organic solvents. The following table summarizes the known properties of this compound.

Property	Value	Source
CAS Number	127675-46-1	[1]
Molecular Formula	C ₇ H ₃ ClF ₂ O	[2]
Molecular Weight	176.55 g/mol	[2]
Appearance	White to pale yellow solid	[2]

Theoretical Considerations for Solubility

The solubility of **3-Chloro-2,4-difluorobenzaldehyde** in organic solvents is governed by its molecular structure. The presence of a polar aldehyde group (-CHO) and electronegative halogen atoms (Cl and F) imparts a significant dipole moment to the molecule. This polarity suggests good solubility in polar solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate). In contrast, its solubility is expected to be lower in nonpolar solvents like hexane.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **3-Chloro-2,4-difluorobenzaldehyde** in various organic solvents using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.

Objective: To determine the saturation concentration of **3-Chloro-2,4-difluorobenzaldehyde** in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

- **3-Chloro-2,4-difluorobenzaldehyde** (high purity)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
- Analytical balance

- Thermostatic shaker bath
- Calibrated thermometer
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Chloro-2,4-difluorobenzaldehyde** to a series of flasks, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
 - Seal the flasks to prevent solvent evaporation.
 - Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the bath temperature, avoiding disturbance of the sediment.
 - Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any suspended solid particles.
- Analysis:

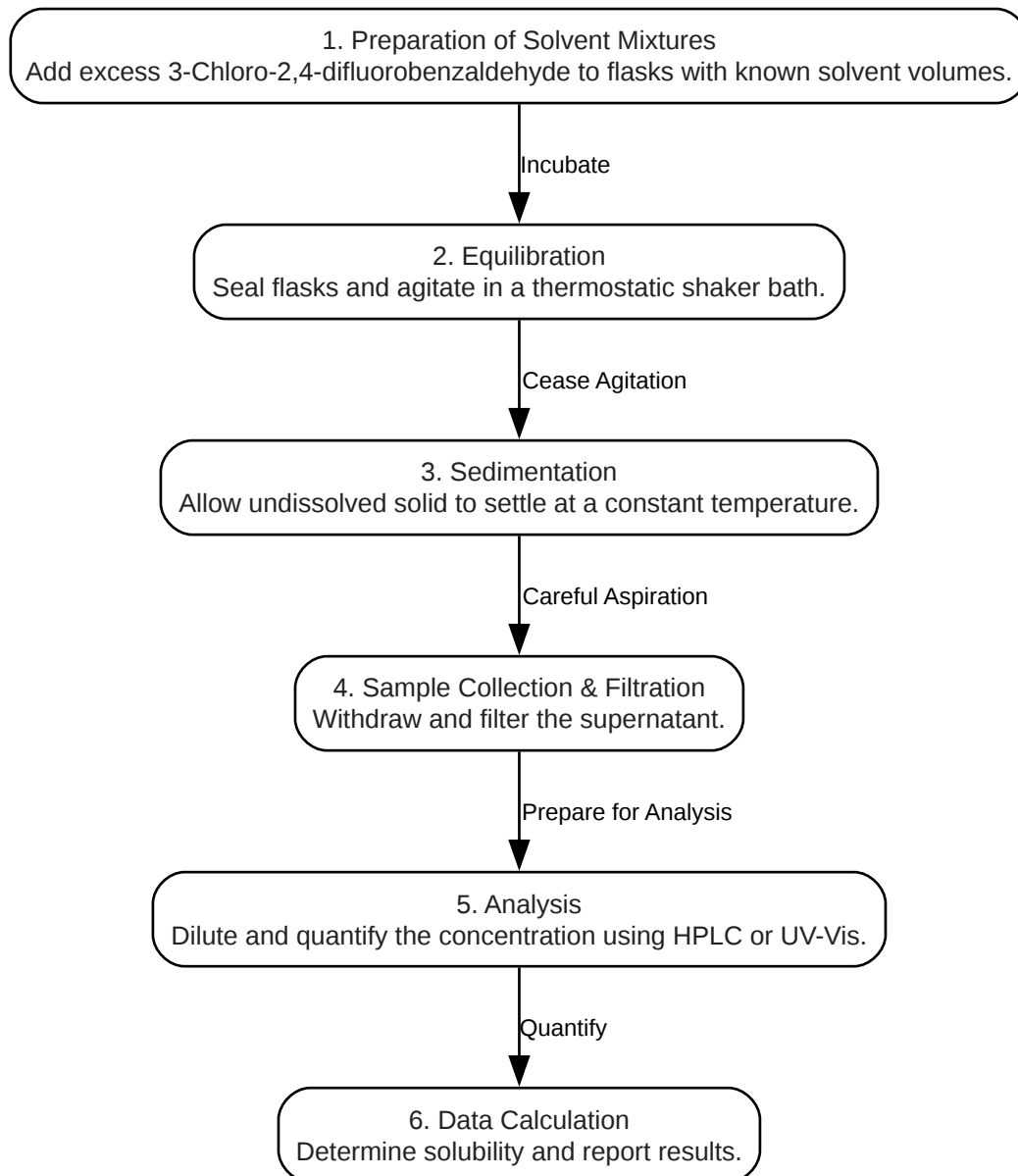
- Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **3-Chloro-2,4-difluorobenzaldehyde** in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.
- Data Calculation and Reporting:
 - Calculate the solubility of **3-Chloro-2,4-difluorobenzaldehyde** in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
 - The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Isothermal Shake-Flask Solubility Determination Workflow



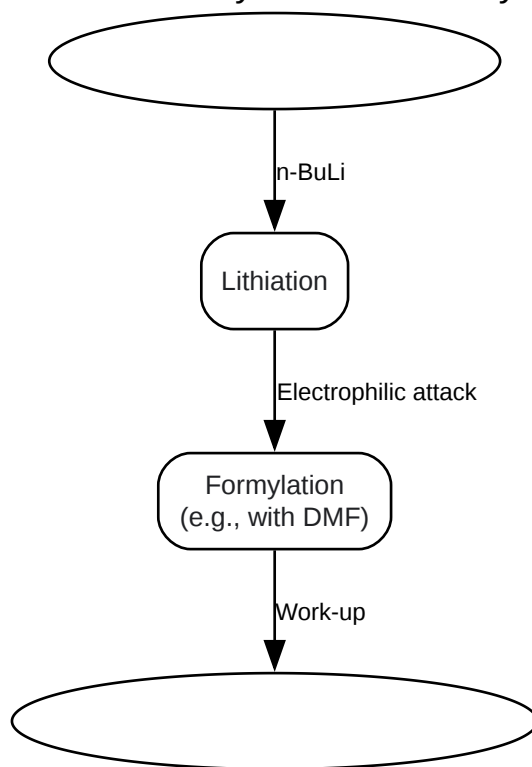
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Caption: Workflow for determining the solubility of **3-Chloro-2,4-difluorobenzaldehyde**.

Synthesis Pathway

3-Chloro-2,4-difluorobenzaldehyde is a valuable building block in organic synthesis. The following diagram illustrates a potential synthetic route. A related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is synthesized from 2,4-difluoro-3-chlorobenzoic acid through nitration, esterification, reduction, diazotization, and hydrolysis.[3]

Illustrative Synthetic Pathway



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Caption: A plausible synthetic route to **3-Chloro-2,4-difluorobenzaldehyde**.

Applications in Research and Development

3-Chloro-2,4-difluorobenzaldehyde and its derivatives are important intermediates in the pharmaceutical and agrochemical industries. The presence of chlorine and fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2] Consequently, understanding the solubility of this compound is crucial for its effective use in drug design and development, enabling efficient reaction setups, purification processes, and formulation development.

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References

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